4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile
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Overview
Description
4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile is a chemical compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a methoxy group at the 4th position, a nitro group at the 7th position, and a carbonitrile group at the 2nd position on the benzofuran ring.
Preparation Methods
The synthesis of 4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzofuran derivative followed by the introduction of the methoxy and carbonitrile groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile can be compared with other benzofuran derivatives such as:
7-Methoxy-1-benzofuran-2-carbonitrile: Similar structure but lacks the nitro group.
4-Methoxy-1-benzofuran-7-carbonitrile: Similar structure but lacks the nitro group at the 7th position.
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains hydroxyl groups instead of methoxy and nitro groups. The presence of the nitro group in this compound makes it unique and may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
88220-57-9 |
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Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-methoxy-7-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O4/c1-15-9-3-2-8(12(13)14)10-7(9)4-6(5-11)16-10/h2-4H,1H3 |
InChI Key |
OIYZUFZGUWCXSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(OC2=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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